Physicochemical Profile Differentiation: XLogP3 and TPSA Compared to Closest Regioisomer
Among the regioisomeric series C13H9NO4S, the 3-nitro-4-(phenylthio) substitution pattern produces a balanced lipophilicity-polarity profile. The target compound possesses a computed XLogP3 of 3.3 and a TPSA of 108 Ų . This places it within the favorable range for orally bioavailable small molecules (Rule of Five: XLogP3 ≤5, TPSA <140 Ų). Regrettably, experimental XLogP3 and TPSA values for the closest comparator, 5-nitro-2-(phenylthio)benzoic acid (CAS 6345-67-1), are not publicly available in authoritative databases at this time, precluding a direct head-to-head comparison of these metrics.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 108 Ų |
| Comparator Or Baseline | 5-Nitro-2-(phenylthio)benzoic acid (CAS 6345-67-1): data not available |
| Quantified Difference | Unable to calculate due to missing comparator data |
| Conditions | Computed properties from PubChem (2025 release) |
Why This Matters
The XLogP3/TPSA profile confirms that the compound occupies a favorable physicochemical space for drug-discovery libraries, but the absence of comparator data means procurement decisions must currently rely on the documented synthetic utility rather than comparative computed properties.
- [1] PubChem. (2025). Compound Summary for CID 1475010: 3-Nitro-4-(phenylthio)benzoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1475010. View Source
